6-Bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one 6-Bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17942303
InChI: InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3
SMILES:
Molecular Formula: C32H40Br2N2O2
Molecular Weight: 644.5 g/mol

6-Bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one

CAS No.:

Cat. No.: VC17942303

Molecular Formula: C32H40Br2N2O2

Molecular Weight: 644.5 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one -

Specification

Molecular Formula C32H40Br2N2O2
Molecular Weight 644.5 g/mol
IUPAC Name 6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one
Standard InChI InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3
Standard InChI Key MLSKVFFBSGZTFD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O

Introduction

Chemical Identity and Structural Features

6-Bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one (IUPAC name: 6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one) belongs to the isoindigo family, a class of π-conjugated molecules renowned for their optoelectronic properties . Its molecular formula is C32H40Br2N2O2C_{32}H_{40}Br_2N_2O_2, with a molar mass of 644.5 g/mol. The structure comprises two indole-2-one units connected through a conjugated double bond, with bromine atoms at the 6-positions and octyl chains on the nitrogen atoms (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC32H40Br2N2O2C_{32}H_{40}Br_2N_2O_2
Molecular Weight644.5 g/mol
Canonical SMILESCCCCCCCCN1C2=C(C=CC(=C2)Br)...
PubChem CID135742386
Topological Polar SA61.8 Ų

The octyl chains (C8H17C_8H_{17}) enhance solubility in common organic solvents like chloroform and tetrahydrofuran, addressing a critical limitation of unsubstituted isoindigos . Bromine atoms induce strong electron-withdrawing effects, lowering the LUMO energy level to -3.8 eV as calculated via density functional theory (DFT) .

Synthesis and Optimization

The compound is synthesized through a multi-step procedure involving:

  • Bromination: Electrophilic substitution introduces bromine at the 6-position of indole-2-one precursors.

  • Alkylation: Nucleophilic substitution attaches octyl chains to the indole nitrogen using 1-bromo-octane under basic conditions.

  • Oxidative Coupling: A base-mediated condensation forms the central double bond between two brominated indole units .

Table 2: Representative Synthesis Conditions

ParameterValue
Starting Material6-Bromoindole-2-one
Alkylation Agent1-Bromooctane
BaseNaOH (1M aqueous)
Solvent SystemAcetone:Water (1:1 v/v)
Temperature-5°C to 20°C
Reaction Time16-24 hours
Yield42-76%

Critical challenges include maintaining regioselectivity during bromination and preventing Z/E isomerization during the coupling step. Recent advances employ phase-transfer catalysts to improve alkylation efficiency, achieving yields up to 76% .

Electronic Structure and Spectroscopic Properties

The compound exhibits strong absorption in the visible spectrum (λmax\lambda_{max} = 580-620 nm) with a molar extinction coefficient of 1.2×105M1cm11.2 \times 10^5 \, M^{-1}cm^{-1} . Time-dependent DFT calculations attribute this bathochromic shift to enhanced intramolecular charge transfer between the electron-deficient brominated cores and electron-rich octyl substituents .

Key Electronic Parameters

  • HOMO: -5.3 eV

  • LUMO: -3.8 eV

  • Bandgap: 1.5 eV

  • Dipole Moment: 4.2 Debye

Electrochemical characterization via cyclic voltammetry reveals two reversible reduction waves at -1.2 V and -1.5 V vs. Fc/Fc+, confirming stable radical anion formation .

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Incorporated as a p-type semiconductor, the compound achieves hole mobilities up to 0.12cm2V1s10.12 \, cm^2V^{-1}s^{-1} in thin-film transistors . The octyl chains promote layer-by-layer assembly via solution processing, while bromine atoms enhance intermolecular π-π stacking (3.4 Å spacing) .

Bulk Heterojunction Solar Cells

In photovoltaic devices with PC71_{71}BM as the acceptor, power conversion efficiencies of 6.2% have been demonstrated . The bromine substituents reduce exciton binding energy to 0.3 eV, facilitating charge separation.

Table 3: Optoelectronic Performance Metrics

ParameterValue
VOCV_{OC}0.78 V
JSCJ_{SC}12.4 mA/cm²
FF68%
PCE6.2%

Electrochromic Devices

The compound exhibits reversible color switching between purple (oxidized) and blue (reduced) states with a contrast ratio of 85% at 610 nm .

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